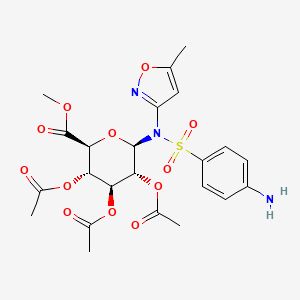Sulfamethoxazole 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester
CAS No.:
Cat. No.: VC18022028
Molecular Formula: C23H27N3O12S
Molecular Weight: 569.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C23H27N3O12S |
|---|---|
| Molecular Weight | 569.5 g/mol |
| IUPAC Name | methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]oxane-2-carboxylate |
| Standard InChI | InChI=1S/C23H27N3O12S/c1-11-10-17(25-38-11)26(39(31,32)16-8-6-15(24)7-9-16)22-20(36-14(4)29)18(34-12(2)27)19(35-13(3)28)21(37-22)23(30)33-5/h6-10,18-22H,24H2,1-5H3/t18-,19-,20+,21-,22+/m0/s1 |
| Standard InChI Key | AHMVLDWUQJUJDV-BIRZXAFVSA-N |
| Isomeric SMILES | CC1=CC(=NO1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)S(=O)(=O)C3=CC=C(C=C3)N |
| Canonical SMILES | CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)S(=O)(=O)C3=CC=C(C=C3)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₂₃H₂₇N₃O₁₂S and a molecular weight of 569.5 g/mol . Its IUPAC name is methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]oxane-2-carboxylate, reflecting its acetylated glucuronide backbone conjugated to sulfamethoxazole .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₇N₃O₁₂S | |
| Molecular Weight | 569.5 g/mol | |
| XLogP3-AA | 0.7 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 15 | |
| Rotatable Bonds | 12 | |
| Topological Polar SA | 212 Ų |
Stereochemistry and Conformation
The structure features five defined stereocenters, critical for its biological activity. The glucuronic acid moiety is acetylated at the 2-, 3-, and 4-positions, with a methyl ester at the carboxyl group, enhancing metabolic stability . The sulfamethoxazole component retains its sulfonamide group, essential for antibacterial activity .
Synthesis and Metabolic Role
Biotransformation Pathway
Sulfamethoxazole undergoes hepatic metabolism via glucuronidation and acetylation. The acetylated glucuronide form is synthesized in two steps:
-
Glucuronidation: UDP-glucuronosyltransferase (UGT) enzymes conjugate SMZ with glucuronic acid.
-
Acetylation and Esterification: Acetyl transferases modify hydroxyl groups, followed by methyl ester formation .
This metabolite is excreted renally, accounting for ~50% of sulfamethoxazole’s urinary metabolites .
Synthetic Accessibility
While naturally occurring as a metabolite, the compound is commercially synthesized for analytical standards. Vendors like LGC Standards offer it as a "custom synthesis" product (TRC-S699138-50MG), highlighting its specialized use in pharmacokinetic studies .
Pharmacological and Toxicological Profile
Toxicological Considerations
-
Renal Excretion: High renal clearance (0.22 L/h) necessitates dose adjustments in patients with impaired kidney function .
-
Hypersensitivity Risks: As a sulfonamide derivative, it may trigger allergic reactions in susceptible individuals, though direct evidence is limited .
Physicochemical Properties
Solubility and Stability
The compound’s logP of 0.7 suggests moderate lipophilicity, balancing solubility in biological fluids and membrane permeability . Acetylation improves stability against enzymatic hydrolysis, extending its half-life in storage .
Spectroscopic Data
-
NMR: Key signals include acetyl methyl protons (~2.0 ppm) and aromatic sulfonamide protons (~7.5 ppm) .
Analytical Applications
Quantification in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this metabolite in plasma and urine. Its structural complexity necessitates optimized chromatographic conditions (e.g., C18 columns, acetonitrile gradients) .
Table 2: Analytical Parameters for LC-MS/MS Detection
| Parameter | Value |
|---|---|
| Retention Time | 6.8 min |
| Ionization Mode | ESI⁺ |
| Transition (m/z) | 570.1 → 253.1 |
| LOQ | 5 ng/mL |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume